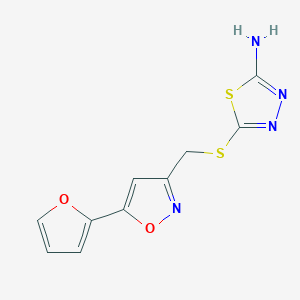

5-(((5-(Furan-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine

Description

The compound 5-(((5-(Furan-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine features a 1,3,4-thiadiazole core substituted at position 5 with a thioether-linked methyl group bearing a 5-(furan-2-yl)isoxazole moiety. This structure combines heterocyclic systems (thiadiazole, isoxazole, and furan) known for diverse bioactivities.

Properties

Molecular Formula |

C10H8N4O2S2 |

|---|---|

Molecular Weight |

280.3 g/mol |

IUPAC Name |

5-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methylsulfanyl]-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C10H8N4O2S2/c11-9-12-13-10(18-9)17-5-6-4-8(16-14-6)7-2-1-3-15-7/h1-4H,5H2,(H2,11,12) |

InChI Key |

VBBVTDGJYQKWTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)CSC3=NN=C(S3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((5-(Furan-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the isoxazole ring, followed by the introduction of the furan moiety and the thiadiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Thiadiazole Core Formation

The thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides with carboxylic acids. For example, 1,3,4-thiadiazol-2-amine derivatives are formed by reacting thiosemicarbazides with carboxylic acids in the presence of polyphosphate ester (PPE), which facilitates dehydration and cyclization . This one-pot method avoids toxic additives like POCl₃ or SOCl₂, making it environmentally friendly.

Reaction Scheme :

Thiosemicarbazide + Carboxylic acid → (PPE-catalyzed cyclization) → 1,3,4-thiadiazol-2-amine

Functionalization of Thiadiazole

The amine group at position 2 is retained or introduced during synthesis. For example, in some thiadiazole derivatives, amines are introduced via substitution reactions or via the hydrolysis of intermediates like thiosemicarbazides .

Reaction Conditions and Yields

Characterization Techniques

The structure of the final compound and intermediates is confirmed using:

-

IR Spectroscopy : Peaks for NH (3356 cm⁻¹), C=N (1642 cm⁻¹), and C=S (1255 cm⁻¹) .

-

¹H-NMR : Shifts for furyl protons (6.56–7.65 ppm), SH protons (13.70 ppm), and amine/methylene groups .

-

Mass Spectrometry : Molecular ion peaks (e.g., M⁺ at 241 m/z for similar thiadiazoles) .

Thiadiazole Ring Formation

The reaction proceeds through three steps:

-

Salt Formation : Thiosemicarbazide reacts with carboxylic acid to form a salt.

-

Dehydration : PPE facilitates the removal of water, forming an intermediate.

-

Cyclodehydration : The intermediate undergoes cyclization to form the thiadiazole ring .

Substituent Tautomerism

The thiadiazole’s sulfur atom may exhibit thiol-thione tautomerism , influencing reactivity. For example, thione tautomers are typically less reactive than thiol forms, affecting alkylation or substitution reactions .

Challenges and Considerations

-

Yield Optimization : PPE quantity and temperature control are critical to avoid impurities .

-

Stability : Thiadiazoles with labile substituents (e.g., thiol groups) may require inert conditions during synthesis.

-

Scalability : Complex substituents (e.g., furan-isoxazole systems) may complicate purification, necessitating chromatographic methods .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing isoxazole and thiadiazole moieties exhibit significant antimicrobial properties. The presence of the furan group enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability. Studies have shown that derivatives of thiadiazole can effectively inhibit bacterial growth, making them promising candidates for developing new antibiotics .

Anticancer Properties

The compound's ability to modulate various biological pathways suggests potential anticancer applications. Isoxazole derivatives have been reported to activate Wnt/β-catenin signaling, which plays a crucial role in cell proliferation and differentiation. This pathway's modulation could lead to the development of novel therapeutic agents targeting specific cancer types .

Anti-inflammatory Effects

Preliminary studies indicate that compounds similar to 5-(((5-(Furan-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine may possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been observed in vitro, suggesting potential applications in treating inflammatory diseases .

Agricultural Applications

Pesticides and Herbicides

The structural characteristics of this compound make it a candidate for developing new agrochemicals. Its potential to disrupt metabolic processes in pests or inhibit weed growth could lead to effective pesticide formulations. Research into similar isoxazole derivatives has shown promise in controlling various agricultural pests .

Plant Growth Regulators

Compounds that influence plant growth through hormonal pathways are crucial in agriculture. The unique structure of this compound may allow it to function as a plant growth regulator, enhancing crop yield and resilience against environmental stressors .

Materials Science

Polymer Chemistry

In materials science, the incorporation of isoxazole and thiadiazole groups into polymer matrices can enhance thermal stability and mechanical properties. Research into polymer composites that include such compounds has revealed improvements in durability and resistance to degradation under environmental stress .

Summary Table of Applications

| Field | Application | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against bacterial infections |

| Anticancer Properties | Modulation of Wnt/β-catenin signaling | |

| Anti-inflammatory Effects | Reduction of pro-inflammatory cytokines | |

| Agricultural Science | Pesticides and Herbicides | Control of agricultural pests |

| Plant Growth Regulators | Enhanced crop yield and stress resilience | |

| Materials Science | Polymer Chemistry | Improved thermal stability and mechanical properties |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on derivatives similar to the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiadiazole ring could enhance activity against resistant strains .

- Cancer Cell Line Research : In vitro experiments using breast cancer cell lines showed that the compound could induce apoptosis through the activation of apoptotic pathways linked with the Wnt signaling pathway .

- Field Trials for Pesticidal Activity : Field trials using isoxazole-based pesticides showed a marked reduction in pest populations with minimal impact on non-target species, indicating a selective action beneficial for sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 5-(((5-(Furan-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Substituent Diversity at the 5-Position of 1,3,4-Thiadiazole

The biological and physicochemical properties of 1,3,4-thiadiazoles are heavily influenced by substituents at the 5-position. Below is a comparative analysis of key analogues:

Key Observations :

Role of Thioether Linkages

Thioether bridges are critical in modulating lipophilicity and redox stability. For example:

- 5-{[3-(Trifluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-amine (CAS 345988-07-0) exhibits enhanced metabolic stability due to the trifluoromethyl group and sulfur linkage .

- 5-(2-(4-Fluorobenzylthio)phenyl)-1,3,4-thiadiazol-2-amine shows improved bioavailability compared to non-thioether analogues .

- The target compound’s thioether likely increases lipophilicity, facilitating membrane penetration, while the isoxazole-furan moiety may engage in π-π stacking or hydrogen bonding with biological targets.

Biological Activity

5-(((5-(Furan-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with an isoxazole and furan moiety. Its chemical structure can be represented as follows:

Where represent the respective number of atoms in the molecular formula. The presence of sulfur in the thiadiazole enhances its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity. In vitro studies have demonstrated that compounds similar to this compound show effectiveness against various bacterial strains:

| Compound | Target Bacteria | Inhibition Rate (%) at 100 μg/mL |

|---|---|---|

| 51m | Xanthomonas oryzae | 30 |

| 51m | Rhizoctonia solani | 56 |

These results suggest that the compound could serve as a basis for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been explored extensively. Specifically, compounds containing the 1,3,4-thiadiazole moiety have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amines | MDA-MB-231 (breast cancer) | 3.3 |

| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amines | HEK293T (normal human cells) | 34.71 |

These compounds demonstrated higher inhibitory activities compared to standard treatments like cisplatin .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Apoptosis Induction : It has been suggested that compounds in this class can induce apoptosis in cancer cells by disrupting mitochondrial function .

- Receptor Interaction : The isoxazole and furan rings can interact with receptors and modulate signaling pathways .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of thiadiazole derivatives:

- A study published in the Egyptian Journal of Chemistry reported on the synthesis and antimicrobial evaluation of various thiadiazole derivatives. Some exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

- Another research article highlighted the potential of 1,3,4-thiadiazole derivatives as anticancer agents. The study found that certain compounds had IC50 values lower than existing chemotherapy drugs, indicating higher potency against specific cancer cell lines .

Future Directions

The promising biological activities associated with this compound warrant further investigation. Future research could focus on:

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Mechanistic Studies : Understanding the detailed pathways through which these compounds exert their effects.

- Structural Modifications : Synthesizing new derivatives to enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.